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Methyl (3-chlorophenyl)(difluoro)acetate

Cat. No.: B14833522
M. Wt: 220.60 g/mol
InChI Key: LNOWKDSBUKNPPZ-UHFFFAOYSA-N
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Description

Methyl (3-chlorophenyl)(difluoro)acetate is a fluorinated synthetic building block of significant interest in advanced research and development, particularly in the field of medicinal chemistry. Incorporating a difluoroacetate moiety, this compound serves as a key precursor for the introduction of the difluoromethyl (CF2H) group into target molecules. The difluoromethyl group is a critically important bioisostere in drug design, as it can act as a hydrogen bond donor and profoundly influence a compound's lipophilicity, metabolic stability, and membrane permeability . Researchers utilize this ester in a variety of synthetic transformations, including hydrolysis to the corresponding acid, transesterification, or incorporation into larger molecular frameworks via its carbonyl group. The specific presence of the 3-chlorophenyl substituent makes it a valuable intermediate for constructing compounds that explore structure-activity relationships around an aromatic core. Its applications are primarily found in the synthesis of potential pharmaceutical candidates, agrochemicals, and specialty materials. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClF2O2 B14833522 Methyl (3-chlorophenyl)(difluoro)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

methyl 2-(3-chlorophenyl)-2,2-difluoroacetate

InChI

InChI=1S/C9H7ClF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3

InChI Key

LNOWKDSBUKNPPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)(F)F

Origin of Product

United States

Elucidating the Chemical Reactivity and Transformational Pathways of Methyl 3 Chlorophenyl Difluoro Acetate

Reactivity of the Ester Functional Group

The ester functional group in methyl (3-chlorophenyl)(difluoro)acetate is significantly influenced by the adjacent electron-withdrawing difluoromethyl group. This activation facilitates a range of nucleophilic substitution reactions, most notably aminolysis and hydrolysis, and positions α,α-difluoroacetate esters as valuable intermediates in organic synthesis.

Mechanism and Scope of Activated Ester Chemistry of α,α-Difluoroacetate Esters

The presence of two fluorine atoms on the α-carbon dramatically increases the electrophilicity of the carbonyl carbon in α,α-difluoroacetate esters, rendering them "activated esters." This activation enhances their susceptibility to nucleophilic attack compared to their non-fluorinated analogs. The reaction mechanism for aminolysis, a key transformation, has been elucidated through both experimental and computational studies. It generally proceeds through a nucleophilic addition-elimination pathway.

The scope of this activated ester chemistry is broad, with a primary focus on the formation of amides. These reactions are crucial in the synthesis of complex molecules and in the modification of polymers. The enhanced reactivity allows these reactions to proceed under mild conditions, often with high yields and selectivity.

Aminolysis Reactions: Kinetics, Thermodynamics, and Synthetic Utility in Polymer Modification

Aminolysis of α,α-difluoroacetate esters has proven to be a highly efficient method for forming α,α-difluoroacetamides. Kinetic studies have revealed that primary amines are significantly more reactive than secondary amines in these transformations. High ester-to-amide conversion rates, often exceeding 95%, have been reported.

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the thermodynamics and reaction pathways of aminolysis. These studies help in rationalizing the experimental conditions required for efficient conversion.

A significant application of this chemistry is in post-polymerization modification. Polymers containing α,α-difluoroacetate ester moieties can be readily functionalized by reacting them with various amines. This allows for the introduction of diverse functional groups onto a polymer backbone, thereby tuning its physical and chemical properties. This method has been successfully used to modify polymers with rigid backbones without negatively impacting their thermal properties, highlighting its synthetic utility.

Table 1: Comparison of Amine Reactivity in Aminolysis of α,α-Difluoroacetate Esters

Amine TypeReactivityConversion Rate
Primary AminesHighUp to >95%
Secondary AminesLower than PrimaryVariable

Hydrolysis Pathways Leading to Difluoroacetic Acid Derivatives

The hydrolysis of this compound, and α,α-difluoroacetate esters in general, leads to the formation of the corresponding difluoroacetic acid derivatives. This reaction can be catalyzed by either acid or base. Under aqueous conditions, the ester is cleaved to yield (3-chlorophenyl)(difluoro)acetic acid and methanol.

The hydrolysis can proceed through different mechanisms depending on the reaction conditions. In aqueous media, water acts as the nucleophile, attacking the activated carbonyl carbon. The stability of the resulting difluoroacetate (B1230586) anion makes the corresponding difluoroacetic acid a relatively strong acid. Enzymatic hydrolysis of difluoroacetate has also been explored, yielding glyoxylic acid as a product through a defluorination process.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF2H) group in this compound is not merely a passive spectator. It actively participates in a variety of chemical transformations, particularly radical reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical Additions and Cyclization Reactions for C-CF2H Bond Formation

The generation of difluoromethyl radicals from precursors like α,α-difluoroacetate derivatives has become a powerful tool in organic synthesis. These radicals can readily participate in addition reactions to alkenes and alkynes. For instance, alkyl 2-bromo-2,2-difluoroacetates can undergo radical addition to vinyl ethers.

Furthermore, these radical reactions can be designed to proceed in a tandem fashion, leading to intramolecular cyclization. This strategy is particularly useful for the synthesis of various heterocyclic compounds containing a difluoromethyl group. Photoredox catalysis has emerged as a mild and efficient method for initiating these radical addition and cyclization cascades, allowing for the construction of complex molecular architectures under visible light irradiation.

Diverse Difluoromethylation Reactions: C-H, N-H, O-H, and S-H Insertion

The difluoromethyl group can be transferred to other molecules through various difluoromethylation reactions. Direct C-H difluoromethylation of heteroaromatic compounds is a particularly valuable transformation, and α,α-difluoroacetates can serve as precursors for the difluoromethylating agent.

Another important pathway involves the generation of difluorocarbene (:CF2) from α,α-difluoroacetate derivatives. This highly reactive intermediate can then insert into various X-H bonds, where X can be carbon, nitrogen, oxygen, or sulfur. This allows for the direct formation of C-CF2H, N-CF2H, O-CF2H, and S-CF2H bonds, providing access to a wide range of difluoromethylated compounds. The difluoromethyl group is considered a lipophilic bioisostere of hydroxyl and thiol groups, making these insertion reactions particularly relevant in the synthesis of biologically active molecules.

Table 2: Summary of Reactions Involving the Difluoromethyl Group

Reaction TypeDescriptionKey Intermediates
Radical AdditionAddition of a difluoromethyl radical to an unsaturated bond.Difluoromethyl radical
Radical CyclizationIntramolecular cyclization initiated by a radical addition.Difluoromethyl radical
C-H DifluoromethylationDirect substitution of a C-H bond with a CF2H group.Difluoromethyl radical
X-H InsertionInsertion of difluorocarbene into N-H, O-H, and S-H bonds.Difluorocarbene

Electrophilic, Nucleophilic, and Transition Metal-Catalyzed Cross-Coupling Approaches

The structural features of this compound, namely the aryl chloride moiety and the difluoroacetate group, offer distinct opportunities for participation in cross-coupling reactions. The carbon-chlorine bond on the aromatic ring serves as a key electrophilic site for various transition metal-catalyzed transformations, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for modifying the chlorophenyl group. The C(sp²)–Cl bond can be activated by palladium, nickel, or copper catalysts to engage with a wide array of nucleophilic coupling partners. nih.govacs.org For instance, in the Suzuki-Miyaura coupling, an organoboron reagent (such as a boronic acid or ester) can displace the chloride to form a new C-C bond, facilitated by a palladium catalyst and a base. acs.orgnih.gov Similarly, Stille coupling (with organotin reagents), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) are all viable pathways for the functionalization of this molecule. mdpi.comsoton.ac.uk The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency and yield. nih.govacs.org

While the aryl chloride is the primary electrophilic site, the difluoroacetate moiety does not typically engage directly in cross-coupling as a nucleophilic partner without prior transformation. However, the development of methods for coupling organotrifluoroborate salts has expanded the scope of these reactions. nih.govnih.gov In principle, derivatization of the parent molecule could generate a nucleophilic species for subsequent coupling, though this is a less direct approach. The reactivity of this compound in these transformations allows for the synthesis of a diverse library of complex molecules from a single precursor. nih.gov

Reaction NameNucleophilic Coupling PartnerTypical Catalyst SystemResulting Bond/Product Type
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Acid or EsterPd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C (Biaryl or Alkyl-aryl)
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C (Substituted Alkene)
Sonogashira CouplingTerminal AlkynePd(0)/Cu(I) co-catalysis, Base (e.g., Et₃N)C-C (Aryl Alkyne)
Buchwald-Hartwig AminationAmine (1° or 2°)Pd(0) or Pd(II) precatalyst, Ligand (e.g., BINAP), Strong BaseC-N (Arylamine)
Stille CouplingOrganostannane (R-SnBu₃)Pd(0) complexesC-C (Biaryl or Alkyl/Vinyl-aryl)

Generation and Synthetic Applications of Difluorocarbene Intermediates

Difluoroacetate esters can serve as valuable precursors for the generation of difluorocarbene (:CF₂), a highly reactive and synthetically useful intermediate. cas.cn Although many methods require harsh conditions, reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) have been shown to release difluorocarbene under moderate conditions, particularly in the presence of a demethylating agent like iodide. researchgate.netresearchgate.net

For this compound, the generation of a difluorocarbene species would likely proceed via the loss of the methyl ester and subsequent fragmentation. This process can be initiated thermally or through chemical reagents. The resulting difluorocarbene is a moderately electrophilic species that can engage in a variety of chemical transformations. cas.cn

The primary synthetic applications of difluorocarbene include:

Difluoromethylation: The carbene can react with a wide range of heteroatom nucleophiles. Alcohols and phenols can be O-difluoromethylated, thiols can be S-difluoromethylated, and amines can be N-difluoromethylated. cas.cnsioc.ac.cn This introduces the lipophilic, hydrogen-bond-donating CF₂H group into molecules. cas.cn

gem-Difluorocyclopropanation: Difluorocarbene readily undergoes cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnresearchgate.net These strained ring systems are valuable building blocks in organic synthesis.

Wittig-type Olefination: In the presence of triphenylphosphine, difluorocarbene can be trapped to form a difluoromethylene triphenylphosphonium ylide in situ. This ylide can then react with aldehydes and ketones to produce 1,1-difluoroalkenes, which are bioisosteres of carbonyl groups. researchgate.netresearchgate.net

The generation of this reactive intermediate from this compound provides a pathway to a host of valuable gem-difluorinated compounds. rsc.org

Reaction TypeSubstrateGeneral Product Structure
O-DifluoromethylationAlcohol (R-OH) or Phenol (Ar-OH)R-OCF₂H or Ar-OCF₂H
S-DifluoromethylationThiol (R-SH)R-SCF₂H
gem-DifluorocyclopropanationAlkene (R₂C=CR₂)gem-Difluorocyclopropane
gem-DifluoroolefinationAldehyde (R-CHO) or Ketone (R₂C=O)R-CH=CF₂ or R₂C=CF₂

Reactivity of the Chlorophenyl Substituent

Investigation of Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the electronic effects of the substituents already present on the ring. libretexts.org The (3-chlorophenyl) ring in the title compound bears two substituents: a chloro group and a difluoroacetate group.

Chloro Group: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I), which makes the ring less nucleophilic than benzene. However, they are ortho, para-directing because their lone pairs can donate electron density through resonance (+R effect), which helps stabilize the cationic Wheland intermediate, particularly when the attack is at the ortho or para positions. wikipedia.orglibretexts.org

Difluoroacetate Group [-CH(CF₂)CO₂Me]: This group is strongly deactivating due to the powerful inductive electron-withdrawing effects of the two fluorine atoms and the carbonyl group. It is a meta-directing group because substitution at the meta position keeps the positive charge of the reaction intermediate away from the electron-deficient carbon attached to the substituent. minia.edu.eg

When both groups are present, their directing effects must be considered in concert. The chloro group directs incoming electrophiles to positions 2, 4, and 6. The difluoroacetate group at position 1 directs to position 5.

Position 2 (ortho to Cl, ortho to ester): Sterically hindered and electronically disfavored by the ester.

Position 4 (para to Cl, meta to ester): Electronically favored by Cl (para), disfavored by ester (meta).

Position 5 (meta to Cl, meta to ester): Electronically favored by the ester (meta), but not strongly directed by Cl.

Position 6 (ortho to Cl, meta to ester): Electronically favored by both groups but may be sterically hindered.

The combined effect is that all positions are deactivated relative to benzene. However, substitution is most likely to occur at the positions least deactivated. Given that the chloro group is an ortho, para-director and the difluoroacetate is a meta-director, the most probable sites for electrophilic attack would be positions 4 and 6, which are para and ortho to the chlorine, respectively, and meta to the strongly deactivating difluoroacetate group.

Position of AttackRelation to Chloro GroupRelation to Difluoroacetate GroupPredicted Outcome
2orthoorthoHighly disfavored
4parametaPossible, moderately disfavored
5metametaPossible, moderately disfavored
6orthometaPossible, moderately disfavored (potential steric hindrance)

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Further research or de novo synthesis and characterization of Methyl (3-chlorophenyl)(difluoro)acetate would be required to generate the experimental data necessary to populate these sections.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Fluorinated Esters and Analogues

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and reactivity of organofluorine compounds. researchgate.netresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance of accuracy and computational efficiency for analyzing molecules of practical interest. Studies on analogous α,α-difluoroacetate esters have demonstrated DFT's utility in rationalizing experimental conditions and providing deep mechanistic insights. researchgate.netacs.org

The electronic landscape of a molecule is fundamental to its chemical behavior. DFT calculations are routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com

For fluorinated esters like Methyl (3-chlorophenyl)(difluoro)acetate, the presence of highly electronegative fluorine atoms significantly influences the electronic structure. The strong electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO orbitals. researchgate.net This increased oxidative stability is a key feature exploited in the design of functional molecules, such as in electrolytes for lithium-ion batteries. researchgate.net

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges throughout the molecule. In α,α-difluoroacetates, significant positive charge is localized on the carbon atom bonded to the two fluorine atoms (the α-carbon), making it highly electrophilic and susceptible to nucleophilic attack. The carbonyl carbon also carries a partial positive charge, contributing to the ester's reactivity.

Table 1: Representative Frontier Orbital Energies for a Model α,α-Difluoroacetate Calculated using DFT at the B3LYP/6-31G level of theory. Values are illustrative and depend on the specific molecular structure and computational method.*

Molecular Orbital Energy (eV) Description
LUMO -0.5 to -1.5 Primarily located on the π* orbital of the carbonyl group, indicating a site for nucleophilic attack.
HOMO -7.0 to -8.5 Often distributed over the phenyl ring and the ester oxygen atoms.

Non-covalent interactions (NCIs) play a crucial role in determining the conformation, stability, and intermolecular recognition of molecules. arxiv.orgmdpi.com While the ability of organically bound fluorine to act as a hydrogen bond acceptor has been a topic of debate, computational studies have provided significant evidence for its participation in such interactions. novartis.comrsc.org

In molecules containing C-F bonds, weak intramolecular hydrogen bonds of the C-H···F type can occur. nih.gov DFT calculations, often combined with topological analyses of the electron density such as the Quantum Theory of Atoms in Molecules (QTAIM), can identify and characterize these interactions. nih.gov These analyses search for bond critical points (BCPs) between the hydrogen and fluorine atoms, which validate the presence of an interaction. nih.gov For this compound, potential C-H···F and C-H···O interactions could influence its preferred three-dimensional structure. Other non-covalent forces, such as dipole-dipole interactions and London dispersion forces, are also critical for accurately describing the molecule's conformational preferences and how it interacts with other molecules. researchgate.netrsc.org

DFT is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation energy barriers and predict the feasibility and selectivity of a reaction. acs.org

For fluorinated esters, DFT has been successfully applied to study their reactions, such as hydrolysis and aminolysis. acs.orgnih.gov For instance, in the aminolysis of α,α-difluoroacetate esters, DFT calculations have been used to model the reaction pathway, which typically involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon. researchgate.net These studies can estimate the transition state structures and their associated energy barriers, providing a rationale for experimentally observed reactivity and helping to optimize reaction conditions. researchgate.netacs.org The effect of substituents, such as the 3-chloro group on the phenyl ring of this compound, on the reaction rate can also be quantitatively assessed by comparing the calculated activation barriers of different analogues. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation Structure and Intermolecular Interactions

While DFT provides a static, quantum mechanical picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how they move, interact, and organize themselves. researchgate.net This approach is particularly useful for studying the behavior of molecules in solution.

For a compound like this compound, MD simulations can be used to investigate its solvation structure in various solvents. rsc.org By simulating the ester surrounded by a large number of solvent molecules, one can analyze the radial distribution functions to understand how solvent molecules arrange themselves around the solute. e3s-conferences.org This provides insights into ion-solvent and solute-solvent hydrogen bonding and other intermolecular interactions that govern solubility and reactivity. mdpi.commdpi.com Understanding the solvation shell is crucial, as the solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. researchgate.netarxiv.org

Ab Initio Molecular Dynamics (AIMD) for Probing Thermal Behavior

Classical MD simulations rely on pre-defined force fields to describe interatomic forces, which may not always capture the nuances of chemical reactivity or complex electronic effects. Ab Initio Molecular Dynamics (AIMD) overcomes this limitation by calculating the forces "on the fly" using quantum mechanical methods, typically DFT. acs.org

Although computationally more expensive, AIMD provides a more accurate description of the system's dynamics, especially where bond breaking or formation might occur. It is an effective method for probing the thermal behavior of molecules. By simulating the system at different temperatures, AIMD can be used to study conformational changes, vibrational spectra, and the onset of decomposition or other thermal reactions. acs.org For this compound, AIMD could be employed to understand its stability at elevated temperatures and to explore potential degradation pathways.

Computer-Aided Design (CAD) for Post-Polymerization Modifications and Reaction Discovery

The insights gained from computational methods like DFT and MD are increasingly being integrated into Computer-Aided Design (CAD) workflows for molecular and materials discovery. scielo.br By predicting properties and reactivity before synthesis, these computational approaches can significantly accelerate the design of new functional materials and the discovery of novel chemical reactions. acs.orghokudai.ac.jp

A prominent example is the use of DFT calculations to guide the design of post-polymerization modification reactions. researchgate.netacs.orgacs.org The aminolysis of polymers containing α,α-difluoroacetate ester units has been proposed and rationalized using computational results, leading to a new and efficient protocol for creating α,α-difluoroacetamide derivatives. acs.org In this context, computations act as a "compass," guiding experimental efforts toward promising reaction conditions and reactant choices. researchgate.net Furthermore, computational tools are being developed to automatically explore vast reaction networks, leading to the discovery of entirely new transformations for producing valuable fluorinated compounds. hokudai.ac.jp

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Environmental Considerations and Analytical Methodologies for Organofluorine Detection in Research Contexts

Environmental Fate and Degradation Pathways of Organofluorine Compounds

The introduction of organofluorine compounds into the environment raises significant concerns due to the unique properties conferred by the carbon-fluorine (C-F) bond. The environmental fate of a specific compound, Methyl (3-chlorophenyl)(difluoro)acetate, is not well-documented in publicly available scientific literature. However, by examining research on analogous structures, including chlorinated and fluorinated aromatic compounds, we can infer its likely environmental behavior.

Microorganism-Mediated Biodegradation and Biotransformation Studies

The presence of a chlorophenyl group in the molecule may serve as a potential site for initial microbial attack. Microorganisms have been shown to degrade chlorinated aromatic compounds through various enzymatic reactions. mdpi.com However, the biotransformation of organofluorine compounds by microorganisms, particularly those containing multiple fluorine atoms, is less common. nih.gov

The difluoroacetate (B1230586) moiety presents a significant challenge for microbial degradation due to the high strength of the C-F bonds. While some microorganisms have been found to cleave C-F bonds, this is a relatively rare metabolic capability. mdpi.com The degradation of less heavily fluorinated compounds, such as fluorotelomer alcohols, can proceed through various pathways, leading to the formation of stable metabolites like perfluoroalkanoates. nih.gov It is plausible that the biodegradation of this compound, if it occurs, would be a slow process and may lead to the accumulation of persistent fluorinated intermediates.

Stability and Persistence of Carbon-Fluorine Bonds in Environmental Matrices

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to organofluorine compounds. nih.gov This inherent stability is a primary reason for their persistence in various environmental matrices, including soil and water. Perfluoroalkylcarboxylic acids (PFCAs), for example, are known for their resistance to environmental degradation and their tendency to accumulate globally. mit.edu

Given the presence of two fluorine atoms on the alpha-carbon of the acetate (B1210297) group in this compound, it is highly probable that this compound exhibits significant persistence in the environment. The C-F bonds are resistant to both biotic and abiotic degradation processes. Studies on other perfluorinated compounds have demonstrated their long half-lives in the environment. researchgate.net Therefore, this compound is expected to be a persistent organic pollutant, with the potential for long-range environmental transport and bioaccumulation.

Investigation of Thermal Degradation Mechanisms and Products

Information regarding the specific thermal degradation mechanisms and products of this compound is not available in the reviewed literature. However, studies on the thermal decomposition of other fluorinated compounds, such as fluoropolymers, provide a general understanding of the potential outcomes.

The thermal degradation of fluoropolymers is known to produce a variety of smaller fluorinated compounds. turi.org For instance, the thermolysis of polytetrafluoroethylene (PTFE) can generate gaseous products, including carbon dioxide and silicon tetrafluoride, in the presence of other substances. nist.gov Research on a fluorinated thermite containing PTFE also indicates that thermal decomposition can lead to reactions between the fluorinated component and other materials present. mdpi.com

Based on these general principles, the thermal degradation of this compound would likely involve the cleavage of the ester bond and the potential breakdown of the aromatic ring and the difluoroacetate moiety. The products could include a range of smaller chlorinated and fluorinated organic molecules, as well as inorganic products like hydrogen fluoride (B91410), depending on the conditions of decomposition.

Comprehensive Analytical Techniques for Fluorine Content in Research Samples

The accurate detection and quantification of organofluorine compounds in environmental and biological samples are crucial for understanding their fate, transport, and toxicity. A combination of targeted and non-targeted analytical approaches is often employed for a comprehensive assessment.

Targeted Analytical Approaches (e.g., LC-MS/MS, GC-MS/MS for specific fluorinated compounds)

Targeted analytical methods are designed to detect and quantify specific known compounds with high sensitivity and selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common techniques used for the analysis of halogenated organic compounds.

While a specific, validated analytical method for this compound was not found in the literature, a plausible approach can be proposed based on its chemical structure. Given its aromatic nature and the presence of both chlorine and fluorine, both LC-MS/MS and GC-MS/MS could potentially be used for its analysis.

LC-MS/MS: This technique is well-suited for the analysis of polar and semi-polar compounds. chromatographyonline.com For the analysis of fluorinated aromatic carboxylic acids, LC-MS/MS has been shown to be an effective method. wiley.com A method for this compound would likely involve reversed-phase chromatography followed by detection using electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) would be used for quantification, with specific precursor-to-product ion transitions selected to ensure specificity.

GC-MS/MS: For less polar and more volatile compounds, GC-MS/MS is a powerful analytical tool. nih.govunt.edu The analysis of chlorinated polycyclic aromatic hydrocarbons has been successfully achieved using GC-MS. researchgate.net For this compound, a GC-MS/MS method would likely involve a non-polar or semi-polar capillary column for separation, followed by electron ionization (EI) and detection in MRM mode.

A hypothetical table of potential MRM transitions for this compound is presented below. These would need to be empirically determined and validated.

Analytical TechniquePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
LC-MS/MS (ESI-) [M-H]⁻ or [M+formate]⁻Fragment of chlorophenyl groupFragment of difluoroacetate
GC-MS/MS (EI) Molecular Ion [M]⁺Fragment from loss of OCH₃Fragment from loss of COOCH₃

Total Fluorine (TF) and Total Organic Fluorine (TOF) Determination

Combustion Ion Chromatography (CIC): This is a widely used technique for the determination of TF and TOF. ifpmag.com The sample is combusted at a high temperature, which converts all fluorine-containing compounds into hydrogen fluoride (HF). The HF is then captured in an absorption solution and quantified using ion chromatography. To determine TOF, inorganic fluoride is either removed from the sample prior to combustion or measured separately and subtracted from the TF value. ifpmag.comhubspotusercontent20.net

The determination of TOF is particularly valuable in environmental monitoring as it can indicate the presence of a wide range of per- and polyfluoroalkyl substances (PFAS) and other organofluorine pollutants that may not be captured by targeted analyses. montrose-env.comphenomenex.com

The following table summarizes the principles of TF and TOF determination methods.

ParameterAnalytical Principle
Total Fluorine (TF) High-temperature combustion of the sample to convert all fluorine to hydrogen fluoride (HF), followed by quantification of fluoride by ion chromatography. ifpmag.com
Total Organic Fluorine (TOF) Typically determined by subtracting the inorganic fluoride concentration from the total fluorine concentration. hubspotusercontent20.net Alternatively, organic compounds can be extracted from the sample prior to combustion and analysis. montrose-env.com
Combustion Ion Chromatography (CIC) for Quantitative Analysis

Combustion Ion Chromatography (CIC) is a robust technique for determining the total amount of halogens, including fluorine, in a wide range of sample types. bmfwf.gv.at The method involves the high-temperature combustion or pyrolysis of a sample, which converts organofluorine compounds into hydrogen fluoride (HF) gas. acs.org This gas is then captured in an absorption solution and subsequently analyzed using ion chromatography to quantify the fluoride ions. acs.orglabcompare.com

CIC is considered a valuable tool for total organofluorine (TOF) analysis as it complements targeted methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) by capturing the fluorine content from PFAS that might not be identified by targeted techniques. acs.orgchemrxiv.org The technique has been shown to have uniform combustion efficiency for various per- and polyfluoroalkyl substances (PFAS) with different chain lengths. chemrxiv.org However, volatile compounds like fluorotelomer alcohols may be lost during the process, although this can be mitigated by using activated carbon. chemrxiv.org

One of the key applications of CIC is in the determination of Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF), which serve as proxies for the total amount of PFAS in a sample. bmfwf.gv.atmontrose-env.com While CIC is a powerful screening tool, it is a non-selective method, meaning it measures the total fluorine content without distinguishing between different organofluorine compounds or inorganic fluoride, necessitating sample pretreatment to separate these forms. chromatographyonline.com

Table 1: Comparison of CIC with other Analytical Techniques

Feature Combustion Ion Chromatography (CIC) Particle-Induced Gamma-Ray Emission (PIGE) Instrumental Neutron Activation Analysis (INAA)
Principle Combustion of sample to convert organofluorine to HF, followed by ion chromatography. acs.org Bombardment of sample with protons to induce gamma-ray emission characteristic of fluorine. researchgate.netserdp-estcp.mil Neutron irradiation of sample to produce radioactive nuclides that emit characteristic gamma rays upon decay. carleton.edu
Measurement Total Fluorine (after separation of inorganic fluoride). chromatographyonline.com Total Fluorine on the surface of a material. researchgate.net Total Fluorine in the bulk of a material. acs.org
Destructive Yes. bmfwf.gv.at No. researchgate.netacs.org No. carleton.eduacs.org
Detection Limits Low, suitable for trace analysis. acs.org Higher than CIC. acs.org Higher than CIC. acs.org
Sample Throughput Moderate. High. researchgate.net Low to moderate.

| Interferences | Requires sample preparation to remove inorganic fluoride. chromatographyonline.com | High aluminum content can interfere. acs.org | High aluminum content can interfere. acs.org |

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Total Fluorine

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a non-destructive nuclear technique used for the quantitative analysis of total fluorine. researchgate.netansto.gov.au The method involves bombarding a sample with a beam of high-energy protons, which excites the fluorine-19 nuclei. serdp-estcp.mil As these excited nuclei return to their ground state, they emit gamma rays at specific energies that are characteristic of fluorine, allowing for its quantification. serdp-estcp.mil

PIGE is particularly useful as a rapid screening tool for total fluorine in various solid materials, including consumer products like paper and textiles. researchgate.netansto.gov.au It is a high-throughput method, capable of analyzing a large number of samples in a short amount of time. researchgate.netserdp-estcp.mil The technique is sensitive, with detection limits in the range of nanomoles per square centimeter for surface analysis. researchgate.net A significant advantage of PIGE is that it requires minimal sample preparation. ansto.gov.au

Recent developments have focused on adapting PIGE for the analysis of PFAS in water samples. acs.org This involves pre-concentrating the PFAS from the water onto a material like activated carbon, which is then analyzed by PIGE. acs.org This approach can differentiate between inorganic fluoride and PFAS by adjusting the pH of the water sample before filtration. acs.org While PIGE provides a measure of total fluorine, it does not identify individual PFAS compounds, making it an ideal screening tool to identify samples that require further analysis by more specific methods. serdp-estcp.milacs.org

Instrumental Neutron Activation Analysis (INAA) for Total Fluorine

Instrumental Neutron Activation Analysis (INAA) is another non-destructive nuclear technique for determining the total fluorine content in a sample. carleton.eduacs.org In INAA, the sample is irradiated with neutrons, typically in a nuclear reactor. tudelft.nl This process converts the stable fluorine-19 isotope into the radioactive fluorine-20 isotope. osti.gov As fluorine-20 decays, it emits gamma rays with a characteristic energy that can be measured to quantify the amount of fluorine present in the original sample. carleton.edutudelft.nl

INAA offers several advantages, including the ability to analyze a wide range of elements simultaneously with very low detection limits for many of them. carleton.edu It requires no chemical preparation of the sample, which minimizes the risk of contamination. carleton.edutudelft.nl The non-destructive nature of INAA allows the sample to be preserved for further analysis by other techniques. carleton.eduacs.org

However, the analysis of fluorine by INAA can be challenging due to the very short half-life of fluorine-20 (11.41 seconds). osti.gov This requires a rapid transfer of the sample from the reactor to the detector. tudelft.nl Additionally, the presence of high concentrations of elements like aluminum can cause significant interference, precluding the analysis of certain matrices. acs.org Despite these challenges, INAA has been successfully applied to the measurement of fluorine in biological and environmental materials. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Fluorine

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for identifying the presence of elemental fluorine and determining its chemical bonding environment on the surface of a sample.

In XPS, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons is characteristic of the element from which they were emitted. For fluorine, the F 1s peak is analyzed. Shifts in the binding energy of the F 1s peak can provide information about the chemical state of the fluorine atoms, for example, whether they are present as ionic fluoride or covalently bonded in an organofluorine compound.

While XPS is a valuable tool for surface analysis and characterization of fluorine-containing materials, it is not typically used for the quantitative analysis of total fluorine in environmental samples in the same way as CIC, PIGE, or INAA. Its primary application in this context is for the detailed characterization of the surface chemistry of materials that may contain organofluorine compounds.

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Analyses in Water Matrices

The AOF method, which forms the basis of EPA Method 1621, involves passing a water sample through a column containing granular activated carbon (GAC) to adsorb the organofluorine compounds. labcompare.comsgsaxys.com The GAC is then rinsed to remove any inorganic fluoride. sgsaxys.com Finally, the carbon is combusted, and the resulting fluoride is quantified by ion chromatography. labcompare.comsgsaxys.com The AOF method is considered a "method-defined parameter," meaning the results are dependent on the strict adherence to the prescribed procedure. sgsaxys.com

The EOF method, on the other hand, uses solid-phase extraction (SPE) to isolate and pre-concentrate organofluorine compounds from a water sample onto a selective stationary phase. teinstruments.comqa-group.com The retained compounds are then eluted with a solvent, and this extract is analyzed for its total fluorine content, often by CIC. teinstruments.com The EOF method can also be applied to solid matrices and can achieve lower detection limits than AOF due to the concentration step. montrose-env.com Both AOF and EOF are bulk analyses that provide the sum of all organofluorine compounds captured by the respective method. teinstruments.com

Table 2: Comparison of AOF and EOF Methods

Feature Adsorbable Organic Fluorine (AOF) Extractable Organic Fluorine (EOF)
Principle Adsorption of organofluorines onto activated carbon. sgsaxys.com Solid-phase extraction of organofluorines. teinstruments.com
Sample Matrix Primarily aqueous samples. sgsaxys.com Aqueous and solid samples. montrose-env.com
Key Steps Filtration, adsorption on GAC, rinsing, combustion, IC analysis. sgsaxys.com Filtration, solid-phase extraction, elution, combustion, IC analysis. teinstruments.comqa-group.com
Advantages Standardized method (EPA 1621). sgsaxys.com Can be automated, lower blank levels, applicable to various matrices. teinstruments.com

| Limitations | Does not capture all PFAS, especially short-chain compounds. sgsaxys.com | The extraction efficiency can vary for different compounds. chromatographyonline.com |

Evaluation of Inorganic Fluoride Conversion Techniques (e.g., Fluoride Electrode, Molecular Absorption)

The accurate determination of fluoride is often preceded by a conversion step to ensure that all fluorine in the sample is in the form of free fluoride ions (F-), which can then be measured. nih.gov This is particularly important for samples containing organofluorine compounds or complexed fluoride. nih.govnih.gov

One common conversion technique is combustion or ashing, which breaks down organic compounds and releases fluorine as inorganic fluoride. nih.govusgs.gov This is a key step in methods like CIC. acs.org For biological samples, techniques like oxygen flask combustion or pyrohydrolysis are used to convert covalently bound fluorine to fluoride ions. nih.gov

Once converted, the fluoride concentration can be determined by several methods, including the fluoride ion-selective electrode (ISE) and molecular absorption spectrometry.

The fluoride ion-selective electrode (ISE) is a potentiometric sensor that measures the activity of fluoride ions in a solution. vscht.czmetrohm.com The electrode contains a membrane made of a lanthanum fluoride crystal, which is selective for fluoride ions. vscht.cz The potential difference between the ISE and a reference electrode is proportional to the logarithm of the fluoride ion concentration. truman.edu To ensure accurate measurements, a total ionic strength adjustment buffer (TISAB) is added to samples and standards to maintain a constant ionic strength, adjust the pH, and release fluoride from complexes with metal ions like aluminum and iron. epa.gov The fluoride ISE is a simple, rapid, and sensitive method for fluoride determination in a variety of matrices. mt.comcdc.gov

Molecular absorption spectrometry (MAS) is another technique for quantifying fluoride. analytik-jena.com This method is based on the formation of stable diatomic molecules containing fluorine, such as aluminum monofluoride (AlF), gallium monofluoride (GaF), or calcium monofluoride (CaF), in a high-temperature environment like a graphite (B72142) furnace or a flame. analytik-jena.comnih.govbenthamdirect.com These molecules absorb light at specific wavelengths, and the amount of absorption is proportional to the concentration of fluoride. analytik-jena.comnih.gov High-resolution continuum source atomic absorption spectrometers (HR-CS AAS) are particularly well-suited for MAS as they can resolve the fine structure of the molecular absorption spectra. analytik-jena.commdpi.com MAS is a very sensitive method for fluoride analysis and can be used for a wide range of sample types. analytik-jena.comanalytik-jena.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Per- and polyfluoroalkyl substances (PFAS)
Perfluorooctanoic acid (PFOA)
Perfluorooctane sulfonate (PFOS)
Perfluorohexane sulfonate (PFHxS)
Fluorotelomer alcohols (FTOHs)
Hydrogen fluoride (HF)
Aluminum monofluoride (AlF)
Gallium monofluoride (GaF)

Prospective Research Avenues and Future Directions for Methyl 3 Chlorophenyl Difluoro Acetate Studies

Advancements in Stereoselective Synthesis of Fluorinated Esters

The development of synthetic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly for biologically active molecules. For compounds like Methyl (3-chlorophenyl)(difluoro)acetate, the carbon atom to which the fluorine atoms are attached is a prochiral center, and the ability to introduce chirality in a controlled manner is a significant research goal.

Future research will likely focus on adapting existing stereoselective fluorination techniques to substrates that could lead to chiral analogues of this compound. One promising approach involves the asymmetric fluorination of precursor molecules using chiral catalysts. For instance, organocatalysis has been successfully employed for the enantioselective synthesis of α,α-chlorofluoro aldehydes from racemic α-chloroaldehydes. nih.gov A similar strategy could be envisioned where a precursor to this compound is subjected to catalytic asymmetric fluorination to produce optically active products.

Recent advancements have also highlighted the use of transition-metal catalysis for creating fluorinated chiral centers. mdpi.comresearchgate.net Methodologies such as iridium-catalyzed stereodivergent allylic alkylation and fluorination could be explored to construct vicinal tertiary and quaternary stereocenters adjacent to a difluoromethyl group. researchgate.net Adapting these methods to aryl acetate (B1210297) scaffolds is a logical next step for producing enantiomerically enriched fluorinated esters.

Table 1: Potential Strategies for Stereoselective Synthesis

Method Catalyst Type Precursor Type Potential Outcome
Organocatalytic Fluorination Chiral Amine or Phosphine α-Substituted Aryl Acetic Ester Enantioselective introduction of fluorine
Transition-Metal Catalysis Chiral Iridium or Palladium Complex Allylic or Propargylic Precursors Construction of adjacent chiral centers

Unveiling Novel Reactivity Profiles and Catalytic Transformations

This compound serves as a valuable precursor for introducing the difluoromethyl (-CF2-) or a difluoro-substituted aryl group into other molecules. Future research is poised to explore its reactivity under various catalytic conditions to forge new chemical bonds.

Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and this approach is highly applicable to organofluorine compounds. nih.gov Difluoroalkylating reagents can be activated by photoredox catalysts to engage in reactions with a wide range of organic substrates. nih.gov Studies could investigate the use of this compound in photoredox-mediated reactions to generate difluoromethyl radicals for addition to alkenes, alkynes, and arenes, thereby creating more complex fluorinated molecules.

Furthermore, silver-catalyzed oxidative decarboxylation of difluoroacetates has been shown to be an efficient method for generating difluoromethylene radicals. rsc.orgrsc.org This radical cascade reaction provides a novel route to C–CF2 bond formation and has been used to construct gem-difluoromethylenated oxindoles. rsc.org Applying this methodology to this compound could provide access to a variety of difluoromethylated heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov

Transition-metal-catalyzed cross-coupling reactions also represent a fertile ground for investigation. nih.gov Developing conditions where the difluoroacetate (B1230586) moiety can participate in coupling reactions would significantly expand its synthetic utility.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, computational methods can provide deep insights into its structure, properties, and reactivity.

Density Functional Theory (DFT) is a key method for predicting molecular properties. It can be used to calculate 19F NMR chemical shifts with high accuracy, which is invaluable for characterizing fluorinated compounds and their reaction products, especially when authentic standards are unavailable. nih.gov DFT can also be used to visualize molecular electrostatic potentials (MEPs), revealing sites susceptible to nucleophilic or electrophilic attack and thus predicting reactivity. nih.govemerginginvestigators.org For instance, computational studies on fluorinated polyesters have shown that fluorination increases the susceptibility of carbonyl groups to nucleophilic attack, making the material more degradable. rsc.org

Machine learning (ML) is rapidly becoming an indispensable tool in chemistry. acs.org ML models can be trained on large datasets of chemical information to predict properties with remarkable accuracy and speed. For organofluorine compounds, ML algorithms have been successfully used to predict carbon-fluorine (C–F) bond dissociation energies, providing insights into their stability and potential degradation pathways. chemrxiv.org Such models could be applied to this compound to predict its stability and guide the development of methods for its transformation or degradation.

Table 2: Application of Computational Methods to Fluorinated Compounds

Computational Technique Predicted Property Relevance to this compound
Density Functional Theory (DFT) 19F NMR Shifts, Molecular Electrostatic Potential (MEP), Reaction Barriers Accurate characterization, prediction of reactive sites, understanding reaction mechanisms. nih.gov
Machine Learning (ML) C–F Bond Dissociation Energies, Reaction Outcomes Predicting chemical stability, guiding synthetic planning, aiding in environmental fate assessment. chemrxiv.org

Expanding the Scope of Applications in Emerging Chemical Technologies

The unique properties imparted by fluorine atoms mean that organofluorine compounds are critical components in pharmaceuticals, agrochemicals, and materials science. This compound, as a building block, has the potential to contribute to several emerging technologies.

In drug discovery, the difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and binding affinity. The reactivity profile of this compound makes it a potential precursor for synthesizing novel bioactive molecules, such as inhibitors of Bromodomain-containing protein 4 (BRD4), which are under investigation as anti-cancer agents. nih.gov

In materials science, the incorporation of fluorine can alter the physical properties of polymers, such as hydrophobicity and thermal stability. rsc.org While research has focused on fluorinated polyesters, the principles could be extended to other materials. This compound could be explored as a monomer or additive in polymerization reactions to create new materials with tailored properties for applications ranging from advanced coatings to electronic devices.

Development of Next-Generation Analytical Tools for Organofluorine Trace Analysis

The increasing prevalence of organofluorine compounds in the environment necessitates the development of more sensitive and comprehensive analytical methods for their detection and quantification at trace levels.

Current methods for analyzing per- and polyfluoroalkyl substances (PFAS) can be adapted and refined for compounds like this compound. A major challenge is capturing the full scope of organofluorine contamination, as many compounds are not captured by standard targeted analyses. serdp-estcp.mil One promising technique is Combustion Ion Chromatography (CIC) , which measures Total Organic Fluorine (TOF). chromatographyonline.comnorden.orgeurofinsus.com This method provides a measure of the total mass of organofluorine compounds in a sample without needing to identify each one individually, making it a powerful screening tool. norden.orgnih.gov

For specific identification and quantification, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is the state of the art. chromatographyonline.comnih.gov Non-targeted LC-HRMS analysis can help identify unknown organofluorine compounds and their transformation products. nih.gov Future developments will likely focus on improving ionization efficiency, chromatographic separation, and data analysis workflows to lower detection limits and increase the number of identifiable compounds.

Field-ready instrumentation is another key area of development. The goal is to create portable, automated instruments that can provide rapid, on-site analysis of total organofluorine, enabling faster response times for environmental monitoring and remediation. serdp-estcp.mil

Table 3: Comparison of Analytical Techniques for Organofluorine Analysis

Technique Analyte Measured Typical Detection Limit Key Advantage
Combustion Ion Chromatography (CIC) Total Organic Fluorine (TOF), Adsorbable Organic Fluorine (AOF), Extractable Organic Fluorine (EOF) ppb (µg/L) range norden.orgeurofinsus.com Comprehensive measure of all organofluorine compounds. norden.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Specific target compounds ppt (ng/L) range High specificity and sensitivity for known compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile and semi-volatile target compounds Varies Suitable for compounds not amenable to LC. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl (3-chlorophenyl)(difluoro)acetate, and how can purity be ensured?

Methodological Answer:

  • Route 1: Esterification of Difluoroacetic Acid Derivatives
    React 3-chlorophenol with methyl bromo(difluoro)acetate (CAS 683-98-7) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorinated intermediate formation .
  • Route 2: Fluorination of Chlorophenyl Acetate Precursors
    Use Selectfluor® or DAST (diethylaminosulfur trifluoride) to fluorinate methyl (3-chlorophenyl)acetate. Optimize stoichiometry (1.2–2.0 eq fluorinating agent) and temperature (0–40°C) to minimize side products like over-fluorination or ester hydrolysis .
  • Purity Control:
    Purify via fractional distillation (bp ~87–90°C) and validate with GC-MS or HPLC (C18 column, acetonitrile/water mobile phase). Purity >98% is achievable with rigorous drying of reagents .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Identify aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and ester methyl groups (δ 3.7–3.9 ppm).
    • <sup>19</sup>F NMR: Confirm difluoroacetate moiety (δ -110 to -120 ppm for CF₂) and absence of mono-/trifluorinated byproducts .
  • Crystallography:
    Use SHELXL for single-crystal X-ray refinement. Key parameters: space group P2₁/c, Z = 4, R-factor < 0.05 for high-resolution data .
  • Mass Spectrometry:
    ESI-MS in positive ion mode: Expected [M+H]<sup>+</sup> at m/z 234.0 (C₉H₇ClF₂O₂<sup>+</sup>) .

Advanced Research Questions

Q. How do the electronic effects of the difluoroacetate group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Inductive Effects:
    The CF₂ group is strongly electron-withdrawing (−I effect), polarizing the carbonyl and activating the ester for nucleophilic attack. Rate constants (k) for hydrolysis in basic media (pH 10) increase by 2–3x compared to non-fluorinated analogs .
  • Conformational Analysis:
    DFT calculations (B3LYP/6-311+G(d,p)) show a 15° distortion in the C–O–C ester bond angle due to fluorine’s electronegativity, altering transition-state geometry .
  • Experimental Validation:
    Compare kinetics of methyl (3-chlorophenyl)acetate vs. difluoro analog in SN2 reactions with amines (e.g., benzylamine). Use stopped-flow UV-Vis to measure rate enhancements .

Q. What are the challenges in resolving contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

  • Contradictory Observations:
    Some studies report rapid ester hydrolysis (t₁/₂ = 2 h at pH 3), while others note stability (t₁/₂ > 24 h).
  • Resolution Strategies:
    • Solvent Effects: Stability increases in aprotic solvents (e.g., THF) due to reduced water activity.
    • Impurity Analysis: Trace HCl (from chlorophenyl precursors) accelerates degradation. Use ion chromatography to quantify residual acids .
    • Accelerated Stability Testing: Perform forced degradation studies (40°C/75% RH) with LC-MS to identify degradation products like 3-chlorophenol and difluoroacetic acid .

Q. How can computational modeling predict the compound’s interactions in enzyme binding sites?

Methodological Answer:

  • Docking Simulations:
    Use AutoDock Vina with the Protein Data Bank (PDB) to model interactions. Fluorine’s van der Waals radius (1.47 Å) and hydrophobic character enhance binding to lipophilic enzyme pockets (e.g., cytochrome P450 3A4) .
  • Free Energy Perturbation (FEP):
    Calculate ΔΔG for fluorine substitutions. For example, replacing H with F at the acetate position improves binding affinity (ΔG = −2.3 kcal/mol) due to dipole-dipole interactions .
  • Validation:
    Correlate in silico predictions with SPR (surface plasmon resonance) binding assays (KD values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.